1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid

Catalog No.
S895001
CAS No.
869973-63-7
M.F
C11H9NO2S
M. Wt
219.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic aci...

CAS Number

869973-63-7

Product Name

1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid

IUPAC Name

1-(1,3-benzothiazol-2-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

InChI

InChI=1S/C11H9NO2S/c13-10(14)11(5-6-11)9-12-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,13,14)

InChI Key

QUWHGOUREPPWBB-UHFFFAOYSA-N

SMILES

C1CC1(C2=NC3=CC=CC=C3S2)C(=O)O

Canonical SMILES

C1CC1(C2=NC3=CC=CC=C3S2)C(=O)O
  • Chemical reference sources: Several chemical reference sources including Sigma-Aldrich [], Fisher Scientific [], and BLD Pharm [] list the compound but do not describe any specific research applications.

Given the lack of information on specific applications, it is possible that 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid is a relatively new compound or one that is still under investigation.

  • Future research potential: The presence of the benzothiazole and cyclopropane rings in the molecule suggests potential for interesting biological properties. Benzothiazoles are a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, while cyclopropane rings are often found in bioactive natural products. Therefore, 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid could be a target for future research in medicinal chemistry or drug discovery.

1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol. It features a cyclopropane ring attached to a benzo[d]thiazole moiety, which contributes to its unique structural properties. The compound is characterized by its solid physical form and is soluble in various solvents, indicating its potential for diverse applications in chemistry and biology .

The reactivity of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can be attributed to the presence of functional groups such as the carboxylic acid and the aromatic thiazole ring. Common reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of cyclopropane derivatives.
  • Nucleophilic Substitution: The thiazole nitrogen can participate in nucleophilic reactions, making it a candidate for further functionalization .

1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid exhibits notable biological activities. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which suggests potential implications in drug metabolism and pharmacokinetics. Additionally, compounds containing benzothiazole moieties are often studied for their antimicrobial and anticancer properties, indicating that this compound may possess similar bioactivity .

Synthesis of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate benzo[d]thiazole precursors and cyclopropane derivatives, cyclization can yield the desired compound.
  • Functional Group Modifications: Existing benzothiazole compounds can be modified through carboxylation or other functional group transformations to introduce the cyclopropane structure.
  • Multi-step Synthesis: A combination of reactions including electrophilic aromatic substitution followed by cyclopropanation may also be employed .

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a building block for developing new therapeutic agents targeting specific biological pathways.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Its unique structure may contribute to the development of novel materials with specific properties .

Interaction studies involving 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid focus on its binding affinity and inhibitory effects on enzymes like CYP1A2. These studies are crucial for understanding its pharmacological profile and potential drug-drug interactions. Furthermore, its interactions with various biomolecules could shed light on its mechanism of action in biological systems .

Several compounds share structural similarities with 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2-Methylbenzo[d]thiazole-5-carboxylic acid0.70Contains a methyl group affecting solubility
6-Methylbenzo[d]thiazole-2-carboxylic acid0.66Methyl substitution at a different position
Benzothiazole-2-carboxylic acid0.65Lacks the cyclopropane structure
Benzo[d]thiazole-6-carboxylic acid0.62Different carboxyl position affects reactivity
Benzothiazole-5-carboxylic acid0.62Similarity in functional groups but different ring structure

The unique combination of the cyclopropane structure and the benzo[d]thiazole moiety makes 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid distinct among these compounds, potentially leading to unique biological activities and applications .

1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid (CAS: 869973-63-7) is a hybrid molecule combining three structural motifs: a benzothiazole heterocycle, a strained cyclopropane ring, and a carboxylic acid functional group. This compound has garnered attention in synthetic organic chemistry due to its unique electronic and steric properties, which arise from the conjugation of the electron-rich benzothiazole system with the highly reactive cyclopropane-carboxylic acid moiety.

The benzothiazole scaffold is recognized for its prevalence in bioactive molecules, including antimicrobial, anticancer, and enzyme-inhibiting agents. The cyclopropane ring, with its angular strain, enhances reactivity and serves as a conformational constraint in drug design. The carboxylic acid group further enables derivatization into esters, amides, or salts, expanding its utility in medicinal chemistry.

Table 1: Structural Comparison with Related Derivatives

CompoundKey Structural FeaturesBiological Relevance
1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acidBenzothiazole + cyclopropane + COOHEnzyme inhibition, drug intermediates
FlurbiprofenBiphenyl + COOHAnti-inflammatory
RiluzoleBenzothiazole + amino groupNeuroprotective

Historical Context of Benzothiazole-Cyclopropane Hybrid Structures

The synthesis of benzothiazole derivatives dates to the early 20th century, with initial applications in dyestuffs and rubber vulcanization. Cyclopropane-carboxylic acids gained prominence in the 1940s as intermediates for agrochemicals and pharmaceuticals. The fusion of these systems emerged in the late 20th century, driven by advances in transition-metal catalysis and strain-release strategies.

Notably, the development of Suzuki-Miyaura cross-coupling enabled efficient coupling of cyclopropane-carboxylic acid precursors with benzothiazole boronic acids. Recent biocatalytic methods using engineered myoglobin variants have further improved stereoselective cyclopropanation.

Classification within Heterocyclic and Carboxylic Acid Chemistry

This compound belongs to two major classes:

  • Heterocycles: The benzo[d]thiazole ring (C$$7$$H$$5$$NS) contains sulfur and nitrogen heteroatoms, conferring aromaticity and π-stacking capability.
  • Carboxylic acids: The -COOH group allows hydrogen bonding and salt formation, critical for solubility and target binding.

The cyclopropane ring introduces strain energy (~27 kcal/mol), which can be harnessed for [2+1] cycloadditions or ring-opening reactions.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC$${11}$$H$$9$$NO$$_2$$S
Molecular weight219.26 g/mol
LogP2.3
Solubility0.27 mg/mL (water)

Nomenclature Systems and Chemical Identity

The IUPAC name prioritizes the cyclopropane-carboxylic acid as the parent structure, with the benzothiazole group as a substituent:

  • Systematic name: 1-(1,3-Benzothiazol-2-yl)cyclopropane-1-carboxylic acid
  • Alternative names:
    • 1-(2-Benzothiazolyl)cyclopropanecarboxylic acid
    • MFCD22690500 (MDL number)

Table 3: Nomenclature Variants and Identifiers

Identifier TypeValueSource
CAS Registry869973-63-7
EC NumberNot assigned
SMILESO=C(C1(C2=NC3=CC=CC=C3S2)CC1)O

Research Significance in Synthetic Organic Chemistry

This compound serves as a multifunctional building block:

  • Cyclopropane ring activation: The strain facilitates nucleophilic attacks at the cyclopropane carbons, enabling ring-expansion or cross-coupling reactions.
  • Benzothiazole-directed metalation: The sulfur and nitrogen atoms coordinate transition metals, aiding in C-H functionalization.
  • Carboxylic acid derivatization: Conversion to acyl chlorides or esters permits peptide coupling or polymer synthesis.

Recent applications include:

  • Anticancer agents: Analogous biphenyl-carboxylic acids show IC$$_{50}$$ values <10 µM against breast cancer cells.
  • Enzyme inhibitors: Benzothiazole-carboxylic acids inhibit cytochrome P450 isoforms (e.g., CYP1A2).
  • Material science: Cyclopropane-carboxylic acids are precursors for strained hydrocarbon polymers.

Classical Synthetic Routes to 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid

Classical synthetic approaches to 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid rely on well-established methodologies for constructing the three key structural components: the cyclopropane ring, the benzothiazole heterocycle, and the carboxylic acid functionality. These routes typically involve sequential synthesis of individual components followed by their combination or alternative approaches where multiple structural elements are constructed simultaneously.

Cyclopropanation Reactions

The formation of cyclopropane rings represents one of the most challenging aspects of synthesizing 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid due to the inherent ring strain of approximately 29 kilocalories per mole. Classical cyclopropanation strategies for this compound primarily involve carbene-mediated reactions and intramolecular cyclization approaches.

Carbene-Mediated Cyclopropanation

The Simmons-Smith reaction represents the most widely employed classical method for cyclopropane formation in the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. This reaction utilizes diiodomethane and zinc-copper couple to generate the reactive carbenoid species iodomethylzinc iodide. The reaction proceeds through stereospecific syn-addition to alkenes, making it particularly suitable for constructing the cyclopropane ring when starting from benzothiazole-substituted alkenes.

The reaction conditions typically involve treatment of the benzothiazole-containing alkene substrate with diiodomethane and zinc-copper couple in anhydrous diethyl ether or tetrahydrofuran at temperatures ranging from 0°C to room temperature. The stereochemical outcome depends on the geometry of the starting alkene, with cis-alkenes producing cis-cyclopropanes and trans-alkenes yielding trans-cyclopropanes.

Diazo Compound Cyclopropanation

Another classical approach involves the use of diazo compounds such as diazomethane or ethyl diazoacetate. These reagents can undergo thermal or photochemical decomposition to generate carbene species that react with alkenes to form cyclopropanes. The reaction proceeds through a two-step mechanism involving initial formation of a pyrazoline intermediate followed by nitrogen extrusion to yield the cyclopropane product.

For the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid, ethyl diazoacetate is particularly useful as it introduces the ester functionality that can be subsequently converted to the carboxylic acid. The reaction typically requires temperatures of 80-150°C and can be catalyzed by copper or rhodium complexes to improve yields and selectivity.

Intramolecular Cyclization Approaches

Classical intramolecular cyclization represents an alternative strategy for cyclopropane formation. This approach involves the treatment of appropriately substituted benzothiazole derivatives containing pendant haloalkyl chains with strong bases such as sodium amide or potassium tert-butoxide. The base generates a carbanion that undergoes intramolecular nucleophilic displacement of the halide in a 3-exo-trig cyclization manner.

The reaction conditions typically require aprotic polar solvents such as dimethyl sulfoxide or N,N-dimethylformamide at elevated temperatures (100-150°C) to achieve successful cyclization. The method is particularly effective when the halide is located three carbons away from the carbanion center and when electron-withdrawing groups are present to stabilize the intermediate carbanion.

Benzothiazole Formation Approaches

The construction of the benzothiazole ring system in 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid follows established protocols that have been refined over decades of synthetic development. The most common classical approaches involve condensation reactions between suitable precursors containing both nitrogen and sulfur functionalities.

Condensation of 2-Aminothiophenol with Carbonyl Compounds

The most frequently employed classical method for benzothiazole formation involves the condensation of 2-aminothiophenol with aldehydes or carboxylic acid derivatives. This reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization through sulfur nucleophilic attack and subsequent elimination of water.

For the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid, cyclopropanecarboxaldehyde or cyclopropanecarboxylic acid derivatives serve as the carbonyl component. The reaction typically requires acidic conditions (pH 1-3) and elevated temperatures (120-180°C) to promote both the initial condensation and the subsequent cyclization steps.

The mechanism involves initial formation of an imine intermediate through condensation of the amino group with the carbonyl compound, followed by intramolecular nucleophilic attack by the sulfur atom to form the six-membered ring intermediate. Subsequent elimination of water and aromatization yields the benzothiazole product.

Acid Chloride Mediated Synthesis

An alternative classical approach utilizes acid chlorides as the carbonyl component in the condensation reaction. The reaction of 2-aminothiophenol with cyclopropanecarbonyl chloride proceeds under milder conditions compared to the aldehyde-based approach, typically requiring only moderate heating (80-120°C) in the presence of a base such as triethylamine or pyridine.

The reaction proceeds through acylation of the amino group to form an amide intermediate, followed by intramolecular cyclization through sulfur nucleophilic attack on the carbonyl carbon. The resulting tetrahedral intermediate eliminates hydrogen chloride to yield the benzothiazole product.

Oxidative Cyclization Methods

Classical oxidative cyclization approaches involve the treatment of N-acylated 2-aminothiophenol derivatives with oxidizing agents such as hydrogen peroxide, potassium permanganate, or iodine. These reactions typically require elevated temperatures (150-200°C) and acidic conditions to promote the cyclization process.

The mechanism involves oxidation of the sulfur atom to form a sulfur-centered radical or cation, which then undergoes intramolecular cyclization with the aromatic ring. Subsequent elimination of water and rearomatization yields the benzothiazole product.

Modern Synthetic Approaches

Contemporary synthetic methodologies for 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid have evolved to address the limitations of classical approaches while providing improved efficiency, selectivity, and environmental compatibility. These modern strategies incorporate advanced catalytic systems, novel reaction conditions, and innovative synthetic designs.

Transition Metal-Catalyzed Methods

Transition metal catalysis has revolutionized the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid by providing access to previously challenging transformations under mild conditions with high selectivity. The unique properties of transition metals, including their ability to undergo multiple oxidation states and form complexes with various ligands, enable the development of sophisticated catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful modern approaches for constructing the carbon-carbon bonds in 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. The Suzuki-Miyaura reaction, involving the coupling of arylboronic acids with aryl halides, has been successfully adapted for the synthesis of benzothiazole-containing compounds.

The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium or palladium(II) acetate in combination with phosphine ligands. The reaction conditions involve the use of base (potassium carbonate or cesium carbonate) in polar aprotic solvents such as dimethylformamide or 1,4-dioxane at temperatures ranging from 80-120°C.

The mechanism involves oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the organoborane reagent and reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst. The reaction tolerates a wide range of functional groups and provides excellent yields under relatively mild conditions.

Rhodium-Catalyzed Cyclopropanation

Rhodium-catalyzed cyclopropanation using diazo compounds has emerged as a highly efficient method for constructing the cyclopropane ring in 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. Rhodium(II) carboxylate complexes, particularly rhodium(II) acetate and rhodium(II) trifluoroacetate, serve as highly effective catalysts for this transformation.

The reaction involves the decomposition of diazo compounds such as ethyl diazoacetate or phenyl diazoacetate in the presence of the rhodium catalyst to generate metal-carbene intermediates. These intermediates undergo stereospecific addition to alkenes to form cyclopropanes with high efficiency and selectivity.

The reaction conditions typically involve mild temperatures (20-40°C) and can be performed in various solvents including dichloromethane, toluene, or hexane. The catalyst loading is generally low (0.1-2 mol%), making the process economically attractive for large-scale synthesis.

Copper-Catalyzed Transformations

Copper catalysis has found increasing application in the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid, particularly for cyclopropanation reactions and carbon-heteroatom bond formation. Copper(I) complexes with various ligands, including phosphines, nitrogen-containing ligands, and carbenes, provide high activity and selectivity for these transformations.

The copper-catalyzed cyclopropanation of alkenes with diazo compounds proceeds through a similar mechanism to the rhodium-catalyzed reaction but often provides complementary stereochemical outcomes. The reaction conditions typically involve copper(I) salts (1-5 mol%) in combination with suitable ligands at temperatures ranging from 0-60°C.

Iron-Catalyzed Methodologies

Iron catalysis has emerged as an environmentally friendly and cost-effective alternative to precious metal catalysts for the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. Iron complexes can catalyze various transformations including cyclopropanation, cross-coupling reactions, and oxidation reactions.

The iron-catalyzed cyclopropanation typically employs iron(II) or iron(III) salts in combination with suitable ligands such as porphyrins or salen complexes. The reaction conditions are generally mild (20-80°C) and can be performed under aerobic conditions, making the process more practical for large-scale applications.

One-Pot Synthesis Strategies

One-pot synthesis strategies have gained significant attention in modern organic chemistry due to their potential to improve efficiency, reduce waste, and simplify purification procedures. These approaches involve the sequential execution of multiple chemical transformations in a single reaction vessel without the need for intermediate isolation.

Tandem Reaction Sequences

Tandem reaction sequences for the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid involve the combination of multiple catalytic cycles or complementary reactions in a single pot. These strategies typically require careful optimization of reaction conditions to ensure compatibility between different transformation steps.

One successful approach involves the sequential formation of the benzothiazole ring followed by cyclopropanation in the same reaction vessel. The reaction begins with the condensation of 2-aminothiophenol with an appropriate aldehyde or acid derivative to form the benzothiazole intermediate. Without isolation, the mixture is then treated with a diazo compound and a cyclopropanation catalyst to introduce the cyclopropane ring.

The reaction conditions require careful control of temperature, pH, and reagent addition sequence to ensure high efficiency for both transformation steps. Typically, the benzothiazole formation is performed at elevated temperatures (100-150°C) in acidic conditions, followed by cooling and addition of the cyclopropanation reagents.

Multicomponent Reactions

Multicomponent reactions represent another powerful one-pot strategy for synthesizing 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. These reactions involve the simultaneous combination of three or more reactants to form the target molecule in a single step.

A particularly effective multicomponent approach involves the reaction of 2-aminothiophenol, cyclopropanecarboxaldehyde, and a suitable coupling partner in the presence of a catalyst system. The reaction proceeds through initial condensation to form the benzothiazole intermediate, followed by further functionalization to introduce the carboxylic acid group.

The reaction conditions typically require the use of Lewis acid catalysts such as zinc chloride or aluminum chloride, along with appropriate solvents and temperatures to facilitate all transformation steps. The success of these reactions depends on the careful selection of reactants and conditions to ensure compatibility and high efficiency.

Cascade Cyclization Processes

Cascade cyclization processes provide an elegant approach for constructing multiple rings in a single operation. For the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid, these strategies typically involve the use of appropriately designed precursors that undergo sequential cyclization reactions.

One effective approach involves the use of precursors containing both the benzothiazole-forming functionality and the cyclopropane-forming elements. Upon treatment with appropriate catalysts or reagents, these precursors undergo sequential cyclization to form both ring systems in a single operation.

The reaction conditions require careful optimization to ensure that both cyclization steps proceed efficiently and in the correct sequence. This typically involves the use of specific catalyst systems and controlled reaction conditions to direct the reaction pathway.

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid, offering advantages in terms of heat transfer, mass transfer, safety, and scalability. The continuous flow format allows for precise control of reaction parameters and enables the performance of reactions that would be difficult or impossible in batch mode.

Continuous Flow Cyclopropanation

Continuous flow cyclopropanation reactions have demonstrated significant advantages over batch processes for the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. The high surface-to-volume ratio of flow reactors provides excellent heat transfer, allowing for precise temperature control during the highly exothermic cyclopropanation reactions.

The flow setup typically involves separate streams for the alkene substrate, diazo compound, and catalyst solution, which are mixed in a microreactor and passed through a heated reaction coil. The residence time can be precisely controlled by adjusting the flow rates and reactor volume, allowing for optimization of reaction conditions.

The reaction conditions typically involve temperatures of 40-120°C and pressures of 5-20 bar, with residence times ranging from seconds to minutes. The continuous nature of the process allows for easy scale-up and provides consistent product quality.

Multistep Flow Synthesis

Multistep flow synthesis enables the sequential execution of multiple reactions in a continuous format, providing significant advantages for the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. The approach involves the connection of multiple reaction modules in series, each optimized for a specific transformation.

A typical multistep flow synthesis might involve initial formation of the benzothiazole ring in the first reactor, followed by cyclopropanation in the second reactor, and finally carboxylic acid formation in the third reactor. Each reactor can be independently optimized for temperature, pressure, and residence time to maximize the efficiency of each step.

The advantages of this approach include reduced intermediate handling, improved safety through reduced inventory of hazardous materials, and the ability to perform reactions under conditions that would be difficult to achieve in batch mode.

Photochemical Flow Reactions

Photochemical flow reactions have found application in the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid, particularly for transformations involving photoinduced electron transfer or radical reactions. The flow format provides uniform irradiation and eliminates the penetration depth limitations associated with batch photochemistry.

The flow photoreactor typically consists of a transparent tube or channel surrounded by light sources such as light-emitting diodes or fluorescent lamps. The reaction mixture flows through the irradiated zone with a controlled residence time, allowing for precise control of the photochemical transformation.

The reaction conditions can be optimized for wavelength, light intensity, and residence time to achieve maximum efficiency. The continuous nature of the process allows for easy scale-up and provides consistent product quality.

Stereoselective Synthesis Considerations

The synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid presents significant stereochemical challenges due to the presence of the cyclopropane ring, which can exist in different geometric arrangements and exhibit distinct stereochemical properties. Modern approaches to stereoselective synthesis have evolved to address these challenges through the development of chiral catalysts, chiral auxiliaries, and stereospecific reaction conditions.

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation represents one of the most critical aspects of stereoselective synthesis for 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. The development of chiral catalyst systems has enabled the preparation of enantiomerically pure cyclopropane derivatives with high efficiency and selectivity.

Chiral rhodium complexes with C2-symmetric ligands such as bis(oxazoline) derivatives have demonstrated exceptional performance in asymmetric cyclopropanation reactions. These catalysts can achieve enantioselectivities exceeding 95% while maintaining high chemical yields. The reaction proceeds through a chiral metal-carbene intermediate that undergoes stereospecific addition to the alkene substrate.

The stereochemical outcome depends on the spatial arrangement of the chiral ligand around the metal center and the approach geometry of the alkene substrate. The reaction conditions typically require low temperatures (-20 to 40°C) and inert atmosphere to maintain catalyst stability and maximize enantioselectivity.

Chiral Auxiliary Methods

Chiral auxiliary approaches provide an alternative strategy for achieving stereoselective synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. These methods involve the temporary attachment of a chiral auxiliary to the substrate, which directs the stereochemical outcome of the reaction through steric or electronic effects.

Evans' oxazolidinone auxiliaries have been successfully employed in the stereoselective synthesis of cyclopropane derivatives. The auxiliary is typically attached to the carboxylic acid functionality through amide bond formation, creating a chiral environment that influences the stereochemical course of subsequent reactions.

The reaction proceeds through chelation-controlled transition states that favor one diastereomeric pathway over the other. The auxiliary can be removed after the reaction by hydrolysis or reduction, yielding the desired product with high enantiomeric purity.

Enzyme-Catalyzed Stereoselective Synthesis

Biocatalytic approaches have emerged as powerful tools for the stereoselective synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. Engineered enzymes, particularly modified cytochrome P450 enzymes and other heme-containing proteins, can catalyze cyclopropanation reactions with exceptional stereoselectivity.

The engineered myoglobin catalysts have demonstrated remarkable performance in the stereoselective synthesis of cyclopropane derivatives, achieving enantioselectivities exceeding 99% and diastereoselectivities greater than 95%. The reaction proceeds through a heme-carbene intermediate that undergoes stereospecific addition to the alkene substrate.

The reaction conditions are typically mild (room temperature to 37°C) and can be performed in aqueous media, making the process environmentally friendly and suitable for large-scale applications. The enzyme can be recycled and reused multiple times without significant loss of activity or selectivity.

Industrial Production Methods

The industrial production of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid requires careful consideration of safety, scalability, cost-effectiveness, and environmental impact. Modern industrial processes incorporate advanced reactor design, process optimization, and continuous improvement methodologies to achieve efficient large-scale production.

Batch Process Optimization

Industrial batch processes for 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid production typically involve multi-step sequences with careful optimization of each reaction step. The process begins with the preparation of key intermediates, followed by their combination and purification to yield the final product.

The batch reactor design must accommodate the specific requirements of each reaction step, including temperature control, pressure handling, and mixing efficiency. Heat transfer considerations are particularly important for the highly exothermic cyclopropanation reactions, requiring efficient cooling systems and temperature monitoring.

The reaction conditions are optimized for maximum yield and selectivity while minimizing side reactions and waste generation. This typically involves systematic screening of reaction parameters including temperature, pressure, solvent, catalyst loading, and reaction time.

Continuous Manufacturing Processes

Continuous manufacturing processes offer significant advantages for the industrial production of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid, including improved process control, reduced equipment size, and enhanced safety. These processes involve the continuous flow of reactants through a series of reactors, with real-time monitoring and control of reaction parameters.

The continuous process design typically involves separate reaction zones for each transformation step, with optimized residence times and reaction conditions for each zone. The product stream is continuously collected and purified, eliminating the need for large batch storage and reducing inventory requirements.

The advantages of continuous manufacturing include improved heat and mass transfer, reduced safety risks through smaller inventory of hazardous materials, and the ability to achieve steady-state operation with consistent product quality.

Scale-Up Considerations

The scale-up of laboratory processes to industrial production requires careful consideration of various factors including heat transfer, mass transfer, mixing, and reaction kinetics. The transition from laboratory scale to pilot scale and finally to production scale involves systematic optimization at each stage.

Heat transfer considerations are particularly important for the highly exothermic reactions involved in the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. The heat removal capacity must be sufficient to maintain temperature control and prevent thermal runaway reactions.

Mass transfer limitations can become significant at larger scales, particularly for heterogeneous reactions or processes involving gas-liquid interfaces. The reactor design must ensure adequate mixing and contact between reactants to maintain reaction efficiency.

Quality Control and Analytical Methods

Industrial production of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid requires comprehensive quality control systems to ensure consistent product quality and compliance with regulatory requirements. The analytical methods must be capable of detecting and quantifying impurities, monitoring reaction progress, and verifying final product specifications.

High-performance liquid chromatography serves as the primary analytical method for purity determination and impurity profiling. The method must be validated for accuracy, precision, and robustness across the expected range of sample concentrations and compositions.

Nuclear magnetic resonance spectroscopy provides structural confirmation and can detect structural isomers or related compounds. Mass spectrometry offers high sensitivity for trace impurity detection and molecular weight confirmation.

Green Chemistry Approaches to Synthesis

The application of green chemistry principles to the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid has become increasingly important as the chemical industry seeks to reduce environmental impact and improve sustainability. These approaches focus on waste prevention, atom economy, renewable feedstocks, and safer chemical processes.

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a significant advancement in green chemistry for the preparation of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. These reactions eliminate the need for organic solvents, reducing waste generation and eliminating potential environmental and health hazards associated with volatile organic compounds.

Mechanochemical approaches, including ball milling and grinding techniques, have been successfully applied to the synthesis of benzothiazole derivatives. The mechanical energy provided by grinding activates the reactants and promotes bond formation without the need for thermal activation or organic solvents.

The reaction conditions typically involve mixing the solid reactants in a ball mill or similar device for periods ranging from minutes to hours. The reaction progress can be monitored by periodic sampling and analysis, and the products can be isolated by simple physical separation techniques.

Catalytic Methods Using Renewable Resources

The use of renewable resources as catalysts or catalyst supports represents another important green chemistry approach for the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. These methods utilize naturally occurring materials or biomass-derived compounds as catalytic systems.

Heterogeneous catalysts based on clay minerals, zeolites, or other naturally occurring materials have been developed for various reactions involved in the synthesis. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and improving economic viability.

Enzyme-based catalytic systems represent the ultimate in renewable catalysis, utilizing naturally occurring or engineered proteins to catalyze specific transformations. These systems operate under mild conditions and exhibit high selectivity, making them ideal for green chemistry applications.

Atom Economy Optimization

Atom economy optimization focuses on maximizing the incorporation of all starting materials into the final product, thereby minimizing waste generation. This approach requires careful design of synthetic routes to eliminate or minimize the formation of stoichiometric by-products.

Rearrangement reactions and cyclization processes typically exhibit high atom economy because they involve intramolecular bond formation without the elimination of atoms. The development of such processes for the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid represents an important green chemistry objective.

Catalytic processes generally exhibit higher atom economy than stoichiometric reactions because the catalyst is not consumed in the reaction. The development of efficient catalytic systems for all transformation steps in the synthesis contributes to improved overall atom economy.

Renewable Feedstock Utilization

The utilization of renewable feedstocks represents a fundamental green chemistry principle for the synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. This approach involves the use of biomass-derived starting materials instead of petroleum-based feedstocks.

Biomass-derived benzene derivatives can serve as starting materials for the synthesis of the benzothiazole ring system. These materials can be obtained from lignin degradation or other biomass processing operations, providing a renewable source of aromatic compounds.

Similarly, short-chain carboxylic acids derived from biomass fermentation can serve as starting materials for the synthesis of the carboxylic acid functionality. These materials can be produced from various biomass sources including agricultural waste and dedicated energy crops.

Purification and Characterization Techniques

The purification and characterization of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid require sophisticated analytical techniques and separation methods to ensure product quality and structural confirmation. These techniques must be capable of separating the target compound from impurities and providing comprehensive structural and purity information.

Chromatographic Separation Methods

High-performance liquid chromatography represents the primary method for purification and analysis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. The method utilizes reversed-phase columns with C18 stationary phases and mobile phases consisting of acetonitrile-water or methanol-water mixtures with appropriate buffer systems.

The separation conditions must be optimized to achieve resolution between the target compound and potential impurities, including structural isomers, unreacted starting materials, and side products. The mobile phase composition, pH, and temperature can be adjusted to improve separation efficiency.

Preparative liquid chromatography can be employed for large-scale purification, utilizing larger columns and higher flow rates to process significant quantities of crude material. The collected fractions must be analyzed for purity and combined appropriately to obtain the desired product quality.

**Column chromatography using silica gel or other stationary phases provides an alternative purification method, particularly for laboratory-scale preparations. The method involves the application of the crude material to the top of a column packed with stationary phase, followed by elution with appropriate solvent systems.

The elution conditions must be optimized to achieve separation while maintaining reasonable solvent consumption and processing time. Gradient elution systems can be employed to improve separation efficiency and reduce analysis time.

Crystallization and Recrystallization

Crystallization represents a classical but highly effective method for purification of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. The method relies on the differential solubility of the target compound and impurities in various solvents or solvent mixtures.

The crystallization process involves dissolving the crude material in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation. The solvent selection is critical and must provide adequate solubility at elevated temperature while maintaining low solubility at room temperature.

Recrystallization can be performed multiple times to achieve higher purity levels, although this approach typically results in reduced yields. The crystallization conditions, including cooling rate, seeding, and agitation, can be optimized to improve crystal quality and purity.

Spectroscopic Characterization Methods

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. Proton NMR spectroscopy can identify all hydrogen environments in the molecule, while carbon-13 NMR provides information about the carbon framework.

The NMR analysis must be performed in appropriate deuterated solvents, with dimethyl sulfoxide-d6 or chloroform-d being commonly used for carboxylic acid derivatives. The integration patterns and coupling constants provide detailed information about the molecular structure and can confirm the identity of the compound.

Two-dimensional NMR experiments, including correlation spectroscopy and heteronuclear single quantum coherence, can provide additional structural information and help assign complex spectra. These techniques are particularly useful for confirming the connectivity between different parts of the molecule.

Mass Spectrometry Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can confirm the structure of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. Electrospray ionization is typically used for carboxylic acid derivatives, providing molecular ion peaks in both positive and negative ion modes.

The fragmentation patterns can provide information about the molecular structure, with characteristic losses corresponding to the carboxylic acid functionality and the cyclopropane ring. High-resolution mass spectrometry can provide exact mass measurements that confirm the molecular formula.

Tandem mass spectrometry can provide additional structural information through controlled fragmentation of the molecular ion. This technique is particularly useful for confirming the connectivity between different parts of the molecule and identifying potential impurities.

Infrared Spectroscopy

Infrared spectroscopy provides information about the functional groups present in 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid. The carboxylic acid functionality exhibits characteristic absorption bands around 3300-2500 cm⁻¹ (O-H stretch) and 1700-1650 cm⁻¹ (C=O stretch).

The benzothiazole ring system exhibits characteristic absorption bands in the aromatic region (3100-3000 cm⁻¹ and 1600-1500 cm⁻¹), while the cyclopropane ring shows characteristic C-H stretching and bending vibrations. The combination of these spectral features provides a fingerprint for the compound.

Attenuated total reflectance infrared spectroscopy can be used for solid samples without the need for sample preparation, making it particularly useful for routine analysis and quality control applications.

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2.2

Dates

Last modified: 08-16-2023

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